molecular formula C12H12O3 B1445795 4,5-Diethyl-phthalic acid anhydride CAS No. 137023-75-7

4,5-Diethyl-phthalic acid anhydride

Cat. No.: B1445795
CAS No.: 137023-75-7
M. Wt: 204.22 g/mol
InChI Key: AOAQTWFVCRFMNZ-UHFFFAOYSA-N
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Description

4,5-Diethyl-phthalic acid anhydride is a derivative of phthalic acid, where two ethyl groups are attached to the benzene ring at positions 4 and 5. This compound is a white crystalline solid with a molecular formula of C10H8O3. It is widely used in the chemical industry, particularly in the production of plasticizers, dyes, and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diethyl-phthalic acid anhydride can be synthesized through the oxidation of 4,5-diethylphthalic acid. The reaction typically involves heating the phthalic acid derivative with an oxidizing agent such as potassium permanganate or chromic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the catalytic oxidation of 4,5-diethylphthalic acid. The process requires precise control of temperature and pressure to ensure the efficient conversion of the starting material to the desired anhydride.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-phthalic acid anhydride undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

  • Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Dicarboxylic Acids: Oxidation of the anhydride can yield dicarboxylic acids such as terephthalic acid.

  • Diols: Reduction reactions can produce diols like 4,5-diethyl-1,2-cyclohexanediol.

  • Halogenated Derivatives: Substitution reactions can lead to the formation of halogenated compounds.

Scientific Research Applications

4,5-Diethyl-phthalic acid anhydride is utilized in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.

  • Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

  • Industry: The anhydride is a key component in the production of plasticizers, dyes, and resins, which are essential in manufacturing various consumer goods.

Mechanism of Action

The mechanism by which 4,5-diethyl-phthalic acid anhydride exerts its effects involves the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the synthesis of polymers or pharmaceuticals.

Comparison with Similar Compounds

  • Phthalic Anhydride: The parent compound without the ethyl groups.

  • Isophthalic Anhydride: A positional isomer with the ethyl groups at positions 3 and 5.

  • Terephthalic Anhydride: Another positional isomer with the ethyl groups at positions 1 and 4.

Uniqueness: 4,5-Diethyl-phthalic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl groups enhances its stability and modifies its chemical properties compared to its parent compound and positional isomers.

Properties

IUPAC Name

5,6-diethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQTWFVCRFMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of above-mentioned (a) (1.5 g, 6.7 mmol) was heated under reflux in acetic anhydride (10 ml) for 1 hr. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in 10% aqueous sodium hydroxide solution. The insoluble materials were collected by filtration, washed with water, and dried to give 0.31 g of the title compound.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diethyl-phthalic acid anhydride
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4,5-Diethyl-phthalic acid anhydride
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4,5-Diethyl-phthalic acid anhydride
Reactant of Route 5
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4,5-Diethyl-phthalic acid anhydride
Reactant of Route 6
4,5-Diethyl-phthalic acid anhydride

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